Kinase Inhibitory Potency: Multi-Log-Unit Gap Between 4-Methylbenzoate Ester (CAS 329079-14-3) and Lead Triazolopyridine FAK/JAK2 Inhibitor (Example 4) in Identical Assay
In the baculovirus-expressed human FAK and JAK kinase time-resolved fluorescence (TRF) assay—the primary screening platform in US Patent 8,501,936—CAS 329079-14-3 (CHEMBL2062797, Example 25) exhibits an IC₅₀ of 1.32 × 10³ nM (1.32 µM) [1]. Under identical assay conditions, the patent's lead compound Example 4 (CHEMBL2062803) achieves an IC₅₀ of 0.900 nM [2]. This represents a 1,470-fold difference in potency, positioning CAS 329079-14-3 as a low-micromolar reference probe rather than a potent lead candidate. Additionally, CAS 329079-14-3 demonstrates no meaningful JAK3 inhibition (IC₅₀ > 10,000 nM), yielding a JAK3/FAK-JAK2 selectivity ratio exceeding 7.6-fold [1].
| Evidence Dimension | FAK/JAK2 dual kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.32 × 10³ nM (1.32 µM) |
| Comparator Or Baseline | Example 4 (CHEMBL2062803): IC₅₀ = 0.900 nM; JAK3: IC₅₀ > 1.00 × 10⁴ nM |
| Quantified Difference | ~1,470-fold weaker than Example 4; >7.6-fold selective over JAK3 |
| Conditions | Baculovirus-expressed human FAK and JAK kinase; time-resolved fluorescence (TRF) assay; US8501936 patent screening platform |
Why This Matters
This quantitative potency gap defines CAS 329079-14-3's role as a low-micromolar reference/control compound, not a potent inhibitor, which directly impacts its fit-for-purpose selection in kinase screening cascades.
- [1] BindingDB. BDBM99527 (CHEMBL2062797 | US8501936, 25). FAK/JAK2 IC₅₀ = 1.32E+3 nM; JAK3 IC₅₀ > 1.00E+4 nM. TRF assay. Accessed April 2026. View Source
- [2] BindingDB. BDBM50389186 (CHEMBL2062803 | US8501936, 4). FAK/JAK2 IC₅₀ = 0.900 nM. TRF assay. Accessed April 2026. View Source
